(R)-2-Methyl-4-(1-(methylamino)ethyl)phenol
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Overview
Description
Preparation Methods
The synthesis of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be achieved through various methods. One common method involves the enzyme-catalyzed synthesis using alcohol dehydrogenase . This process is particularly suitable for producing phenylephrine due to its high stereoselectivity. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Chemical Reactions Analysis
®-2-Methyl-4-(1-(methylamino)ethyl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with sodium hydroxide to form salts . It also participates in nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles . Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various arylboronic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-2-Methyl-4-(1-(methylamino)ethyl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds . In biology and medicine, it is commonly used as a decongestant and vasoconstrictor . It is also used in eye drops to dilate the pupils and in nasal sprays to relieve congestion . Additionally, it has applications in the food industry as an antioxidant .
Mechanism of Action
The mechanism of action of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol involves its role as a selective agonist of the α1-adrenergic receptor . This receptor is one of the biological targets of the catecholamine hormones and neurotransmitters epinephrine and norepinephrine. By binding to this receptor, the compound mimics the effects of these neurotransmitters, leading to vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be compared with other similar compounds such as epinephrine and norepinephrine. While all three compounds act on adrenergic receptors, phenylephrine is unique in its selectivity for the α1-adrenergic receptor . This selectivity makes it particularly useful as a decongestant and vasoconstrictor. Other similar compounds include phenylethanolamine and phenol, which share structural similarities but differ in their specific biological activities .
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-4-[(1R)-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11-3)4-5-10(7)12/h4-6,8,11-12H,1-3H3/t8-/m1/s1 |
InChI Key |
XWFNRIYSHIRWNL-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC)O |
Origin of Product |
United States |
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